2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H26N6O2S2 and its molecular weight is 434.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader category of thiazole derivatives synthesized for evaluating their biological activities. These derivatives, including the one , have been investigated for antimicrobial and anticholinesterase activities. While expectations were set for significant anticholinesterase activity, findings were contrary, showing weak activity. However, notable antifungal activity was observed, especially against Candida parapsilosis, suggesting potential use in antifungal applications (Yurttaş et al., 2015).
Anticancer and Antimalarial Activities
Derivatives similar to this compound have been synthesized and assessed for their anticancer and antimalarial activities. Novel syntheses have led to compounds demonstrating promising in vitro and in vivo activities, suggesting a potential for development as therapeutic agents in cancer and malaria treatment. Specifically, certain derivatives have shown broad-spectrum antitumor activity, indicating the chemical structure's significance in developing effective anticancer drugs (Ramírez et al., 2020).
Antibacterial Properties
The structural framework of this compound has been utilized to synthesize new derivatives with enhanced antibacterial properties. Research into these derivatives has yielded compounds with significant efficacy against various bacterial strains, underscoring the potential of these chemical entities in antibacterial therapy (Singh et al., 2010).
Antihistamine Agents
Further explorations into the chemical structure have led to the synthesis of novel compounds acting as antihistamine agents. These studies have not only expanded the understanding of the compound's pharmacological potential but also opened avenues for new therapeutic agents that can offer protection against histamine-induced bronchospasm with minimal sedative effects (Alagarsamy et al., 2014).
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2S2/c1-13-11-29-18(20-13)21-16(26)12-28-17-14-5-3-4-6-15(14)25(19(27)22-17)24-9-7-23(2)8-10-24/h11H,3-10,12H2,1-2H3,(H,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPVKJGIWGXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.